tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate
Description
Historical Development of Piperidine-Based Sulfonamide Derivatives
The integration of sulfonamide moieties into heterocyclic frameworks traces its origins to the 1930s, when the antibacterial properties of Prontosil (the first sulfonamide drug) revolutionized chemotherapy. Early sulfonamides, such as sulfanilamide, demonstrated the critical role of the sulfonamide group (–SO₂NH₂) in targeting bacterial dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis. By the mid-20th century, medicinal chemists began exploring sulfonamide derivatives fused with nitrogen-containing heterocycles, including piperidine, to enhance bioavailability and target selectivity.
Piperidine’s six-membered ring structure, with its chair conformation and sp³-hybridized nitrogen, provided an ideal platform for structural diversification. The introduction of tert-butyloxycarbonyl (Boc) protecting groups in the late 20th century further enabled precise functionalization at the piperidine nitrogen, facilitating the synthesis of derivatives like tert-butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate.
Significance in Heterocyclic Chemistry Research
Piperidine sulfonamides occupy a unique niche in heterocyclic chemistry due to their dual functionality:
- Sulfonamide Group : The electron-withdrawing sulfonyl moiety enhances metabolic stability and enables hydrogen bonding with biological targets.
- Piperidine Core : The saturated ring system introduces conformational rigidity, improving binding affinity to enzymes and receptors.
Recent studies highlight the role of tert-butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate as a precursor for synthesizing complex architectures. For example, its nitro group (–NO₂) can be reduced to an amine (–NH₂), enabling subsequent cross-coupling reactions or heterocycle formation.
Table 1: Key Structural Features and Their Functional Roles
| Structural Feature | Role in Chemistry/Pharmacology |
|---|---|
| tert-Butyl Carbamate | Protects piperidine nitrogen during synthesis |
| 2-Nitrophenylsulfonamido | Enhances electrophilicity for nucleophilic substitution |
| Piperidine Ring | Confers rigidity and stereochemical control |
Position Within Medicinal Chemistry Research Framework
In medicinal chemistry, this compound serves as a strategic intermediate for developing:
- Antibacterial Agents : Analogues targeting DHPS have shown activity against Xanthomonas oryzae (EC₅₀ = 2.02 µg/mL).
- Kinase Modulators : Piperidine sulfonamides exhibit affinity for potassium channels (e.g., Kv1.3), implicating them in autoimmune and metabolic disorders.
- Antiviral Compounds : Derivatives with flavonol-piperidine sulfonamide hybrids demonstrate anti-TMV (tobacco mosaic virus) activity.
The nitro group’s presence allows for further pharmacophore elaboration, such as converting it into a bioisostere (e.g., amine or cyano group) to fine-tune solubility and target engagement.
Current Research Landscape and Scientific Relevance
Recent advances in synthetic methodologies have revitalized interest in this compound:
- Green Chemistry Approaches : Solvent-free mechanochemical synthesis reduces waste and improves yields.
- Computational Design : Density functional theory (DFT) studies optimize electronic properties, predicting reactivity and stability.
- Hybrid Molecules : Integration with flavonoids or pyrrole carboxylates enhances multitarget activity.
Table 2: Recent Applications of Piperidine Sulfonamide Derivatives
Current research prioritizes overcoming bacterial resistance mechanisms by co-targeting DHPS and cell membrane integrity, as well as exploiting sulfonamide’s role in allosteric enzyme modulation.
Properties
IUPAC Name |
tert-butyl 4-[(2-nitrophenyl)sulfonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S/c1-16(2,3)25-15(20)18-10-8-12(9-11-18)17-26(23,24)14-7-5-4-6-13(14)19(21)22/h4-7,12,17H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBGJVQIHZGXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of piperidine with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl carbamate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or carboxylic acids.
Reduction: Formation of amino derivatives or hydroxyl groups.
Substitution: Formation of various substituted piperidines or sulfonamides.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its structural complexity allows it to mimic natural substrates or inhibitors, aiding in the understanding of biological processes.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and functional distinctions:
Structural and Functional Analysis
- Sulfonamide vs. Carbamoyl Groups : The sulfonamide group in the target compound (electron-withdrawing nitro group) enhances hydrogen-bonding capacity (higher TPSA) compared to the carbamoyl analog (TPSA 64.5 Ų in ). This difference may influence solubility and target-binding specificity.
- Piperazine vs.
- Fluorinated Derivatives : The trifluoroacetyl analog (CAS 1093759-80-8) introduces fluorinated hydrophobicity, which typically improves metabolic stability and membrane permeability .
Biological Activity
tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H27N3O6S
- Molecular Weight : 413.49 g/mol
- CAS Number : 2140241-69-4
The compound features a piperidine ring substituted with a tert-butyl group, a carboxylate moiety, and a nitrophenylsulfonamide group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Enzyme Interaction : The compound can interact with enzymes involved in metabolic pathways, potentially acting as either an inhibitor or an activator depending on the context of use.
- Signal Transduction : It has been shown to influence cellular signaling pathways, which may lead to alterations in gene expression and cellular metabolism .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Its sulfonamide group is known for conferring antibacterial activity, particularly against Gram-positive bacteria.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines' release, which could be beneficial in treating inflammatory diseases .
Cytotoxicity Studies
In vitro studies have demonstrated that the compound can induce apoptosis in certain cancer cell lines. The mechanism involves the activation of specific apoptotic pathways, leading to cell death. Table 1 summarizes the cytotoxic effects observed in various cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Activation of caspase-dependent pathways |
| MCF-7 | 20 | Inhibition of anti-apoptotic proteins |
| A549 | 18 | Induction of oxidative stress |
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
Study 2: Anti-inflammatory Properties
In a model of acute inflammation, this compound was administered to mice with induced paw edema. The results showed a reduction in edema by approximately 40% compared to the control group, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic Questions
Q. What safety protocols are recommended for handling tert-butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate in laboratory settings?
- Methodological Answer:
- Respiratory and dermal protection: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible during weighing .
- Ventilation: Work in a fume hood to minimize inhalation risks, especially given the nitro group’s potential toxicity .
- Emergency measures: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent irritation .
Q. How is the compound characterized after synthesis?
- Methodological Answer:
- Spectroscopic techniques:
- NMR: Analyze and NMR to confirm the piperidine backbone, tert-butyl group (δ ~1.4 ppm), and sulfonamide protons (δ ~7.5-8.5 ppm for aromatic nitro groups) .
- Mass spectrometry: Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the sulfonamide and Boc groups .
- Elemental analysis: Verify C, H, N, S percentages to confirm purity .
Advanced Research Questions
Q. What experimental strategies optimize the removal of the tert-butyl carbamate (Boc) protecting group without degrading the nitro-sulfonamide moiety?
- Methodological Answer:
- Acidic conditions: Use TFA (trifluoroacetic acid) in dichloromethane (DCM) at 0–25°C for 1–2 hours. Monitor by TLC to avoid over-exposure, which may protonate the nitro group .
- Alternative deprotection: Employ HCl/dioxane (4 M, 1–4 hrs) for milder conditions, ensuring the nitro group’s stability via pH control (maintain pH > 3) .
- Validation: Post-deprotection, confirm amine formation via ninhydrin test or NMR (disappearance of Boc’s tert-butyl signal) .
Q. How does the electron-withdrawing nitro group influence the sulfonamide’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer:
- Activation effects: The nitro group meta to the sulfonamide enhances electrophilicity at the para position, facilitating NAS with amines or thiols. Kinetic studies (e.g., UV-Vis monitoring at 400–500 nm) show accelerated reaction rates compared to non-nitro analogs .
- Solvent optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. For example, reactions with piperazine in DMF at 80°C yield 85–90% substitution products .
- Competing pathways: Mitigate nitro reduction by avoiding Pd/C or other reducing agents during NAS .
Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?
- Methodological Answer:
- Single-crystal X-ray diffraction: Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Use SHELXL for refinement, focusing on sulfonamide torsion angles and nitro group planarity .
- Discrepancy resolution: If NMR and crystallographic data conflict (e.g., rotational isomers), employ DFT calculations (B3LYP/6-31G*) to model preferred conformers .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported for this compound in different solvents?
- Methodological Answer:
- Systematic testing: Use a standardized protocol (e.g., 10 mg compound in 1 mL solvent, 25°C, 24 hrs) across DCM, THF, and DMSO. Note discrepancies caused by hygroscopicity or impurities .
- HPLC purity checks: Correlate solubility with purity (>95% by HPLC, C18 column, acetonitrile/water gradient) to identify batch-dependent variability .
Comparative Reactivity Studies
Q. How does the sulfonamide’s reactivity compare to carbamate analogs in cross-coupling reactions?
- Methodological Answer:
- Buchwald-Hartwig amination: The sulfonamide’s electron-deficient aryl group slows Pd-catalyzed C–N coupling vs. carbamates. Optimize with XPhos ligand and elevated temps (100–120°C) for 72% yield .
- Suzuki-Miyaura coupling: Prioritize boronic esters over acids for better compatibility with the nitro group (e.g., 4-biphenylboronic ester, Pd(OAc), KCO, 80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
